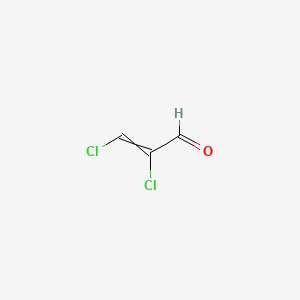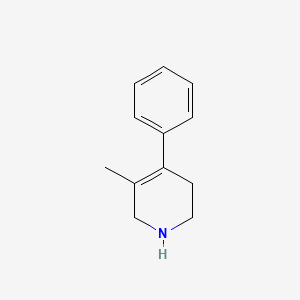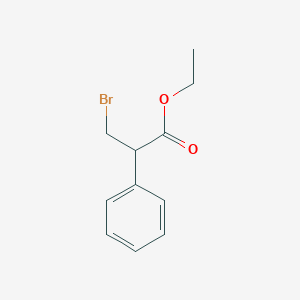
2,3-Dichloro-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-2-propenal is an organic compound with the molecular formula C3H2Cl2O. It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrolein structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
2,3-Dichloro-2-propenal can be synthesized through several methods. One common method involves the addition of carbon tetrachloride to an alkyl vinyl ether, followed by hydrolysis and elimination of hydrogen chloride. This process yields 3,3-dichloroacrolein, which can then be converted to 2,3-dichloroacrolein through further chemical reactions .
Análisis De Reacciones Químicas
2,3-Dichloro-2-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cyclization: It can react with carbonyl compounds to form cyclic compounds such as 2H-pyran-2-ones.
Common reagents used in these reactions include alkylhydrazines, dimethylhydrazine, and various carbonyl compounds. Major products formed from these reactions include hydrazones, pyrazoles, and 2H-pyran-2-one derivatives .
Aplicaciones Científicas De Investigación
2,3-Dichloro-2-propenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its reactivity with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-2-propenal involves its reactivity with nucleophilic sites in biological molecules. The compound can form adducts with DNA and proteins, leading to potential mutagenic and cytotoxic effects. The molecular targets include nucleophilic amino acids in proteins and nucleotides in DNA .
Comparación Con Compuestos Similares
2,3-Dichloro-2-propenal can be compared with other haloacroleins and related compounds such as:
- 2-Chloroacrolein
- 2,3,3-Trichloroacrolein
- 2-Bromoacrolein
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties. For example, 2,3,3-Trichloroacrolein is more resistant to dehydrochlorination compared to this compound, making it less reactive in certain conditions .
Propiedades
Número CAS |
26910-68-9 |
|---|---|
Fórmula molecular |
C3H2Cl2O |
Peso molecular |
124.95 g/mol |
Nombre IUPAC |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
Clave InChI |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
SMILES isomérico |
C(=C(/C=O)\Cl)\Cl |
SMILES canónico |
C(=C(C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)





![(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)methanol](/img/structure/B8399948.png)






![7-Chloro-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepin-9-one](/img/structure/B8399984.png)
